Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate
Description
Chemical Identity and Structural Classification
This compound (C₁₂H₂₁NO₄) is a morpholine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position (N-4) of the morpholine ring and a 2-oxopropyl substituent at position 3. With a molecular weight of 243.30 g/mol, this compound exhibits distinctive structural attributes that influence its chemical behavior and potential applications.
The compound features several key structural elements:
- A six-membered morpholine ring containing both oxygen and nitrogen atoms
- A tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom
- A 2-oxopropyl side chain attached to position 3 of the morpholine ring
The chemical structure can be represented using standard notation as follows:
CC(=O)CC1COCCN1C(=O)OC(C)(C)C
The structural characteristics of this compound place it within several important chemical classifications:
- Morpholine derivatives
- N-protected heterocycles
- Oxazine derivatives
- Carbamate-containing compounds
- Ketone-containing compounds
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Physical State | Not specified in available data |
| InChIKey | TVTKDVMDKMTAFJ-UHFFFAOYSA-N |
| Predicted Collision Cross Section [M+H]+ | 156.1 Ų |
| Predicted Collision Cross Section [M+Na]+ | 160.8 Ų |
| Creation Date in PubChem | 2014-07-12 |
| Modification Date in PubChem | 2025-05-24 |
Historical Development and Discovery Context
While specific information about the first synthesis of this compound is limited in available research literature, this compound emerges from the broader context of morpholine chemistry development. Morpholine itself was first synthesized in the late 19th century, but morpholine-containing compounds gained significant attention in medicinal chemistry beginning in the mid-20th century.
The first marketed morpholine-containing drug was introduced in therapy for obesity in 1955, marking the beginning of significant interest in morpholine derivatives. By the late 1950s, researchers had developed numerous morpholine analogs as potent analgesic agents, expanding the applications of this structural class.
The development of carbamate-protected morpholine derivatives, including Boc-protected variants like this compound, represents an important advancement in synthetic methodology. The Boc protecting group, introduced in peptide synthesis in the 1950s, has become particularly valuable in the preparation of morpholine derivatives for pharmaceutical applications due to its stability under basic conditions and selective removal under acidic conditions.
The synthesis pathways for similar compounds have been documented in recent literature. For example, tert-butyl 3-oxomorpholine-4-carboxylate has been synthesized with yields exceeding 94% through reactions involving morpholin-3-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine.
Significance in Morpholine Chemistry Research
This compound holds significance in morpholine chemistry research for several important reasons:
Building Block in Synthesis:
This compound serves as a valuable synthetic intermediate in the preparation of more complex morpholine-containing structures. The presence of both the Boc protecting group and the reactive ketone functionality provides multiple avenues for further chemical transformations.
Controlled Polymerization Applications:
Research has indicated that this compound and similar compounds have been utilized in controlled ring-opening polymerization processes. These reactions are particularly important for creating well-defined peptoid-based polyacids. The polymerization proceeds in a controlled manner, as evidenced by the good agreement between experimental molecular weight values and theoretical predictions, along with narrow molecular weight distribution across various monomer-to-initiator ratios.
Pharmaceutical Development:
The morpholine ring structure, combined with both ketone and carboxylic functionalities, makes this compound potentially valuable in pharmaceutical development. Morpholine derivatives have demonstrated wide-ranging biological activities, including but not limited to:
- Analgesic properties
- Anti-inflammatory effects
- Antioxidant capabilities
- Antimicrobial activity
- Potential in neurodegeneration and cancer research
Medicinal Chemistry Applications:
The versatile morpholine scaffold in this compound represents what researchers consider a "privileged structure" in medicinal chemistry. This designation stems from the morpholine ring's ability to:
Position in Heterocyclic Chemistry Framework
This compound occupies an important position within the broader framework of heterocyclic chemistry:
Classification in Heterocyclic Taxonomy:
Within heterocyclic chemistry, this compound belongs to the six-membered heterocycles containing two heteroatoms (oxygen and nitrogen). Specifically, the morpholine ring (tetrahydro-1,4-oxazine) constitutes a saturated heterocycle with oxygen and nitrogen in the 1,4 positions of the ring.
Relationship to Other Heterocycles:
The morpholine ring in this compound shares structural relationships with other important heterocycles:
- Piperidine (replacement of oxygen with carbon)
- Piperazine (replacement of oxygen with nitrogen)
- Tetrahydropyran (replacement of nitrogen with carbon)
- Dioxane (replacement of nitrogen with oxygen)
Privileged Structure Classification:
Morpholine has been designated as a "privileged structure" in medicinal chemistry due to its well-balanced lipophilic-hydrophilic profile and advantageous physicochemical properties. The morpholine ring offers:
- A relatively electron-deficient heterocyclic system due to the negative inductive effect of oxygen
- Lower basicity of the nitrogen atom compared to other nitrogen-containing heterocycles (morpholine itself has a pKa of 8.7)
- A weak hydrogen bond acceptor functionality via its oxygen atom
- Potential for hydrophobic interactions through its relatively electron-deficient cyclic system
Synthetic Utility:
Within heterocyclic chemistry, this compound represents an important example of functionalized morpholines. The combination of the Boc-protected nitrogen and the oxopropyl side chain at position 3 creates a molecule with multiple reactive sites for further transformations, making it valuable in constructing more complex heterocyclic systems.
Table 2: Positioning of Morpholine Derivatives in Heterocyclic Chemistry
| Feature | Description |
|---|---|
| Ring Size | Six-membered |
| Heteroatom Configuration | 1,4-heterocycle (oxygen and nitrogen) |
| Saturation Status | Fully saturated |
| Classification | Oxazine derivative (specifically morpholine) |
| Conformational Properties | Chair-like flexible conformation |
| Electron Distribution | Electron-deficient ring system due to O atom |
Properties
IUPAC Name |
tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(14)7-10-8-16-6-5-13(10)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTKDVMDKMTAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1COCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate generally involves multi-step organic synthesis, starting from morpholine derivatives. The key synthetic steps include:
- Formation of the morpholine ring substituted at the 3-position.
- Introduction of the tert-butyl carboxylate protecting group at the 4-position nitrogen.
- Functionalization of the 3-position with a 2-oxopropyl substituent (a ketone-containing side chain).
Detailed Synthetic Route
While direct literature on the specific preparation of this compound is limited, analogous synthesis methods for related tert-butyl morpholine carboxylates provide a reliable framework. For example, the synthesis of tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate involves:
- Starting from (R)-(4-benzyl-3-morpholinium)-methanol.
- Addition of triethylamine to the solution in dichloromethane.
- Dropwise addition of di-tert-butyl dicarbonate (Boc2O) in dichloromethane.
- Reaction completion over 15 hours.
- Removal of solvent under reduced pressure.
- Purification by silica gel column chromatography using ethyl acetate/petroleum ether (1:10) as eluent.
This approach can be adapted by substituting the hydroxymethyl group with a 2-oxopropyl group via oxidation or by using a suitable precursor bearing the 2-oxopropyl substituent.
Proposed Synthesis of this compound
A plausible synthetic route based on the above methodology and chemical logic is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. | Starting from 3-(hydroxymethyl)morpholine derivative | The hydroxymethyl group is oxidized to a 2-oxopropyl (ketone) group using mild oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane under controlled conditions to avoid overoxidation. |
| 2. | Protection of the morpholine nitrogen with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in dichloromethane | This step introduces the tert-butyl carboxylate protecting group at the 4-position nitrogen. The reaction is carried out at room temperature over several hours to ensure complete protection. |
| 3. | Purification | The crude product is purified by silica gel column chromatography using a solvent system such as ethyl acetate/petroleum ether (1:10) to isolate pure this compound. |
Reaction Scheme Summary
3-(hydroxymethyl)morpholine derivative
|
| [Oxidation: PCC or Dess–Martin periodinane]
v
3-(2-oxopropyl)morpholine derivative
|
| [Protection: Boc2O, triethylamine, CH2Cl2]
v
this compound
Analytical Data and Purity Considerations
- Purification is typically achieved by column chromatography.
- Characterization is performed by NMR, IR, and mass spectrometry to confirm the presence of the ketone group and the Boc protecting group.
- The compound is reported to be very soluble in common organic solvents, facilitating purification.
Comparative Table of Related Compounds and Their Features
Summary of Research Findings
- The synthesis of this compound is generally based on the established Boc protection chemistry of morpholine derivatives combined with selective oxidation of hydroxymethyl to ketone groups.
- The reaction conditions are mild, typically performed at room temperature with common organic solvents.
- Purification by chromatography yields high-purity products suitable for further biological or chemical applications.
- The compound’s unique structure, combining a morpholine ring, ketone, and tert-butyl carboxylate, makes it a valuable intermediate in medicinal chemistry research.
Chemical Reactions Analysis
Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Differences
- Ketone vs. Ester Groups : The target compound’s 2-oxopropyl group (ketone) is more electrophilic than the ethoxy/methoxy oxoethyl esters seen in analogs like compound 60 . This makes the ketone more reactive toward nucleophiles (e.g., in Grignard or hydride reductions) but less stable under acidic conditions compared to esters.
- Chirality: Compounds like S35-4 and tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate exhibit stereochemical complexity, which is critical for their roles in drug development .
Biological Activity
Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological functions, and applications in various fields, including medicinal chemistry and biochemistry.
Structural Overview
Chemical Composition:
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight: Approximately 243.30 g/mol
- Structural Features: The compound features a tert-butyl group, a morpholine ring, and a carboxylate functional group, which contribute to its unique properties and biological interactions.
1. Buffering Agent
This compound acts as a non-ionic organic buffering agent , crucial in maintaining stable pH levels in biological systems, particularly in cell culture applications. Its effective buffering range is between pH 6 and 8.5, making it suitable for various biological experiments where pH stability is essential.
2. Potential Drug Development
Preliminary studies indicate that this compound may have roles in drug development due to its structural features that could interact with biological targets. Research suggests that it may influence cellular processes and stability, which are critical for therapeutic applications.
Case Studies and Experimental Data
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| pH Stabilization | Effective in maintaining pH in cell cultures, crucial for cellular function and viability. |
| Drug Interactions | Potential interactions with specific proteins or enzymes; further research needed. |
| Polymerization Role | Used in controlled ring-opening polymerization processes to create well-defined polyacids. |
Pharmacological Insights
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory responses
These activities are often attributed to their ability to bind to specific receptors or inhibit certain enzymes involved in metabolic pathways .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition: It may inhibit enzymes that play critical roles in metabolic pathways.
- Receptor Binding: The compound's structural features allow it to bind with high affinity to various receptors, influencing cellular signaling pathways.
Dosage Effects
In animal models, the effects of this compound vary significantly with dosage:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting morpholine derivatives with tert-butyl-protected carbonyl intermediates (e.g., tert-butyl acetoacetate derivatives) under anhydrous conditions . Optimize stoichiometry (1.2:1 molar ratio of morpholine to carbonyl precursor) and use catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and purify via column chromatography (silica gel, gradient elution) .
- Key Variables : Temperature (60–80°C), solvent polarity (e.g., THF vs. DCM), and Boc (tert-butoxycarbonyl) protection stability under acidic/basic conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Identify the tert-butyl group (singlet at δ 1.2–1.4 ppm), morpholine protons (multiplet at δ 3.4–3.7 ppm), and 2-oxopropyl carbonyl resonance (δ 2.1–2.3 ppm for CH2 and δ 2.5–2.7 ppm for CO) .
- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and Boc group vibrations (C-O-C at ~1250 cm⁻¹) .
- HRMS : Verify molecular ion [M+H]⁺ with m/z calculated for C₁₃H₂₃NO₄ (theoretical mass: 265.17) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to control stereochemistry at the morpholine ring or 2-oxopropyl moiety . Analyze diastereomeric ratios via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) and compare with crystallographic data (e.g., C–C bond angles in tert-butyl carboxylate analogs, such as −157.96° for C17–C16–C15 in related structures) .
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attack at the carbonyl carbon. Use Gaussian 16 with B3LYP/6-31G(d) basis set to model charge distribution and orbital interactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics. Correlate with experimental yields (e.g., 75–85% in THF vs. 60–70% in DCM) .
Q. What analytical approaches identify and quantify byproducts in this compound synthesis?
- Methodology : Use LC-MS with a C18 column (0.1% formic acid in acetonitrile/water) to detect impurities (e.g., tert-butyl acrylate or unreacted morpholine precursors). Cross-reference with GC-MS for volatile byproducts . Quantify using calibration curves (R² > 0.99) and optimize reaction conditions to suppress side reactions (e.g., overprotection of amines) .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Protocol :
Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
Identify degradation products (e.g., free morpholine or decarboxylated derivatives) using tandem MS .
- Data Interpretation : Calculate half-life (t₁/₂) from first-order kinetics. Expect instability at pH < 4 (Boc group cleavage) or > 10 (ester hydrolysis) .
Q. What crystallographic parameters distinguish this compound from structurally similar analogs?
- Analysis : Compare unit cell dimensions (e.g., a = 25.9 Å, b = 5.5 Å, c = −177.58° in tert-butyl pyran carboxylate derivatives) and torsion angles (e.g., C3–C2–C6–O4 = −134.60° vs. −102.21° in morpholine analogs) . Use Mercury software to overlay structures and identify steric clashes or hydrogen-bonding differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
